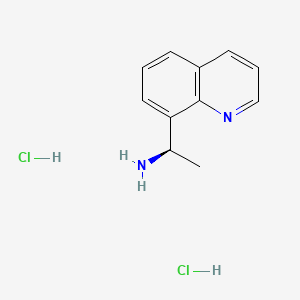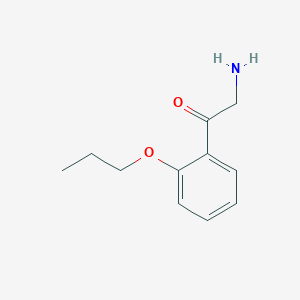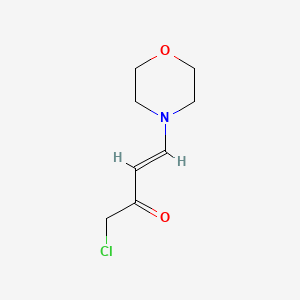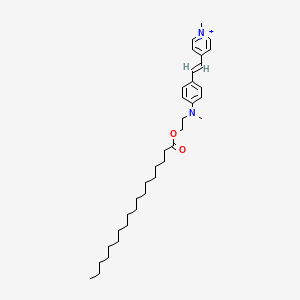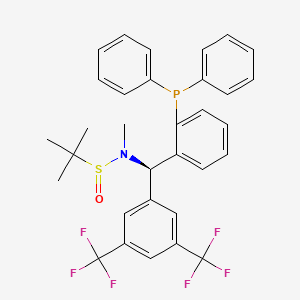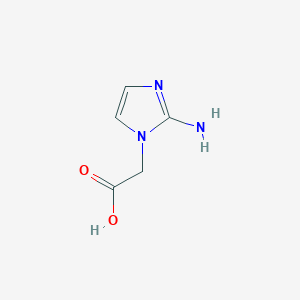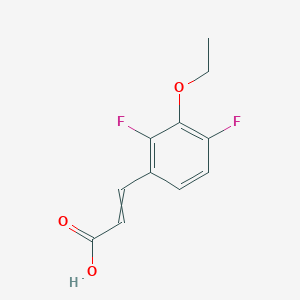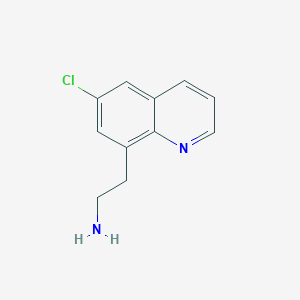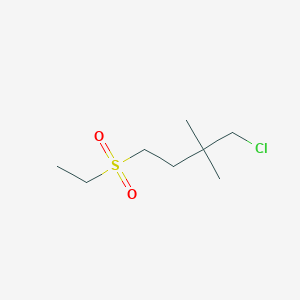
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is an organic compound with a unique structure that includes a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane typically involves the chlorination of 4-(ethylsulfonyl)-2,2-dimethylbutane. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
化学反应分析
Types of Reactions
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ethylsulfonyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydrocarbons or modified sulfonyl compounds.
科学研究应用
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Used in the synthesis of polymers and other advanced materials.
Industrial Chemistry: Employed in the production of specialty chemicals and reagents.
作用机制
The mechanism of action of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ethylsulfonyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
相似化合物的比较
Similar Compounds
1-Chloro-4-(methylsulfonyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a dimethylbutane backbone.
1-Chloro-4-(ethylsulfonyl)benzene: Similar structure but with a benzene ring instead of a dimethylbutane backbone.
Uniqueness
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is unique due to its combination of a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial chemistry.
属性
分子式 |
C8H17ClO2S |
|---|---|
分子量 |
212.74 g/mol |
IUPAC 名称 |
1-chloro-4-ethylsulfonyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17ClO2S/c1-4-12(10,11)6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI 键 |
RCITUUAKZJRNDE-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CCC(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
